molecular formula C16H15N3O2 B1453845 methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate CAS No. 864414-59-5

methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate

Cat. No. B1453845
CAS RN: 864414-59-5
M. Wt: 281.31 g/mol
InChI Key: YSRXMDDXUACNIZ-UHFFFAOYSA-N
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Description

“Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate” is a chemical compound with the CAS Number: 864414-59-5 . It has a molecular weight of 281.31 . The compound is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of indazole-containing compounds like “methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate” has been a topic of interest in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H15N3O2/c1-21-16(20)12-4-2-11(3-5-12)9-17-14-7-6-13-10-18-19-15(13)8-14/h2-8,10,17H,9H2,1H3,(H,18,19) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazole-containing compounds have been explored in various studies . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

“Methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate” is a powder that is stored at room temperature . It has a molecular weight of 281.31 .

Scientific Research Applications

Antimicrobial Agents

2H-Indazole derivatives, including “methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate”, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against various pathogens, including bacteria like Escherichia coli and Salmonella enterica serovar Typhi, as well as yeasts like Candida albicans and Candida glabrata. Some derivatives have exhibited potency greater than traditional drugs like metronidazole, particularly against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis .

Anti-Inflammatory Agents

The indazole nucleus is a common feature in anti-inflammatory drugs. Derivatives of 2H-indazole have been found to possess significant anti-inflammatory potential. They have been tested in vivo for conditions like Freund’s adjuvant-induced arthritis and carrageenan-induced edema. Certain derivatives have demonstrated high anti-inflammatory activity with minimal ulcerogenic potential, making them potential candidates for safer anti-inflammatory therapies .

Cancer Therapy

Indazole derivatives are being explored as inhibitors of the vascular endothelial growth factor (VEGF) signaling pathway, which is a critical target in cancer therapy. By inhibiting this pathway, these compounds can potentially suppress tumor growth and angiogenesis. This application is particularly promising as it represents a novel approach to targeting cancer cells .

COX-2 Inhibition

Some indazole derivatives have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process and is a target for anti-inflammatory drugs. Inhibiting COX-2 can reduce the production of pro-inflammatory mediators, which is beneficial for treating conditions like osteoarthritis .

Antiprotozoal Activity

The antiprotozoal activity of indazole derivatives is another important application. These compounds have shown effectiveness against protozoan infections, which are responsible for diseases such as giardiasis, amebiasis, and trichomoniasis. Their potency often surpasses that of existing antiprotozoal drugs, indicating their potential as more effective treatments .

Cytotoxicity Evaluation

Research into indazole derivatives also includes evaluating their cytotoxic effects on human cell lines, such as HaCaT and HeLa cells. This is crucial for determining the safety profile of these compounds and their suitability for further development as therapeutic agents .

Dual Antimicrobial and Anti-Inflammatory Agents

A unique application of indazole derivatives is their dual function as both antimicrobial and anti-inflammatory agents. This dual activity is particularly beneficial in treating infectious diseases that are associated with an inflammatory response, providing a synergistic effect that can enhance the efficacy of treatment .

Synthesis of Novel Compounds

Finally, the indazole nucleus serves as a scaffold for the synthesis of novel compounds with potential therapeutic applications. By modifying the indazole structure, chemists can create new molecules with improved pharmacological profiles and targeted activities for various diseases .

properties

IUPAC Name

methyl 4-[(1H-indazol-6-ylamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-16(20)12-4-2-11(3-5-12)9-17-14-7-6-13-10-18-19-15(13)8-14/h2-8,10,17H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRXMDDXUACNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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